BVSP primarily reacts with the free amino groups of lysine and arginine residues in proteins like gelatin. [] This reaction results in the formation of crosslinks, effectively linking protein chains together. The efficiency of this reaction is notably higher in a thin layer of wet film compared to a gel state. []
7.1 Gelatin Hardening: BVSP is primarily employed as a hardening agent for gelatin. [] It enhances the mechanical properties of gelatin by introducing crosslinks between gelatin molecules.
7.2 Collagen Crosslinking: BVSP can effectively crosslink collagen fibers, significantly impacting their mechanical properties. [] This property has been utilized to study the relationship between crosslink density and the mechanical behavior of collagen fibers from various sources, including whale ligament and rat-tail tendon. []
7.3 Understanding Crosslinking Efficiency: The reaction of BVSP with gelatin has been used as a model system to investigate the efficiency of crosslinking agents. [] Research indicates that the reactivity of lysine and arginine residues towards BVSP varies depending on the physical state of the gelatin (gel or thin film). []
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